CCR5 Antagonist Potency: 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one vs. Anibamine Lead Compound
1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one was evaluated as part of a structure-activity relationship (SAR) study of anibamine analogues and demonstrated CCR5 antagonist activity with an IC50 of 9.20 µM (9200 nM) in a calcium mobilization assay using human MOLT4 cells [1]. By comparison, the parent natural product anibamine exhibited a more potent CCR5 binding IC50 of 1 µM [2]. This 9.2-fold difference in potency positions the compound as a simplified fragment or early intermediate in the anibamine SAR series, offering a distinct balance of synthetic tractability and target engagement.
| Evidence Dimension | CCR5 Antagonist Activity (IC50, calcium mobilization assay) |
|---|---|
| Target Compound Data | IC50 = 9.20 µM (9200 nM) |
| Comparator Or Baseline | Anibamine (natural product CCR5 antagonist) IC50 = 1.0 µM |
| Quantified Difference | 9.2-fold lower potency vs. anibamine |
| Conditions | Human MOLT4 cells; inhibition of CCL5-induced calcium mobilization measured by Fluo-4-AM fluorescence after 1 h incubation |
Why This Matters
This data provides a benchmarked biological activity value that enables informed selection of this compound as a CCR5 tool compound or fragment-based starting point, with a known potency gap relative to the more complex anibamine scaffold.
- [1] BindingDB. (2013). BDBM50387950 (CHEMBL2057534): Antagonist activity at CCR5 receptor expressed in human MOLT4 cells; IC50 = 9.20E+3 nM. View Source
- [2] Zhang, Y., et al. (2012). Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist anibamine toward the development of novel anti prostate cancer agents. European Journal of Medicinal Chemistry, 55, 395-408. PMID: 22901310. View Source
